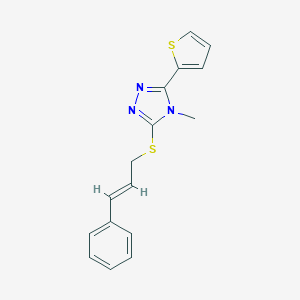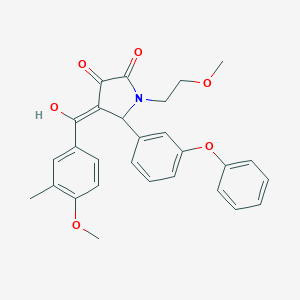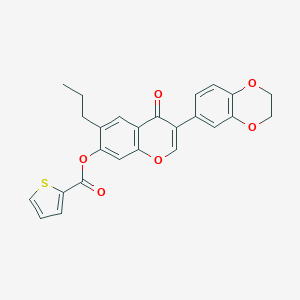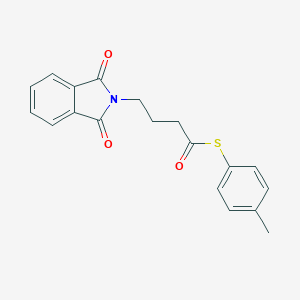
3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with cinnamylthio, methyl, and thiophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors such as thiosemicarbazides.
Substitution Reactions:
Thiophene Substitution: The thiophen-2-yl group is introduced through a similar substitution reaction, often involving thiophene-2-carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes:
Batch Reactions: Conducting reactions in large reactors with controlled temperature and pressure.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cinnamylthio group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thiophene moiety, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, organometallic reagents (e.g., Grignard reagents).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazoles: From reduction reactions.
Functionalized Thiophenes: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential cytotoxic effects on cancer cells.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The biological activity of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The cinnamylthio group can enhance lipophilicity, aiding in membrane permeability, while the triazole ring can form hydrogen bonds with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
3-(Phenylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a cinnamyl group.
4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the cinnamylthio group.
Uniqueness
Enhanced Biological Activity: The presence of the cinnamylthio group can enhance the compound’s biological activity compared to its analogs.
Versatility in Reactions: The compound’s structure allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry.
This detailed overview highlights the significance of 3-(cinnamylthio)-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole in various fields, from synthetic chemistry to potential medical applications
Propiedades
IUPAC Name |
4-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S2/c1-19-15(14-10-6-11-20-14)17-18-16(19)21-12-5-9-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFPJHTXYCZCLP-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(2,6-dimethylphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B383659.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl] thiophene-2-carboxylate](/img/structure/B383661.png)
![ethyl 3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383665.png)
![3-(4-Bromophenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B383667.png)
![{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B383668.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B383669.png)
![4-[(E)-[4,5-dioxo-2-phenyl-1-(2-piperidin-1-ylethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B383671.png)
![(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B383675.png)

![N-{4-[4-(1-azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B383678.png)
![3,5-Dimethyl-4-phenyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-3-ium](/img/structure/B383679.png)

